3-Pyridineacetonitrile, 6-(trifluoromethyl)-

Übersicht

Beschreibung

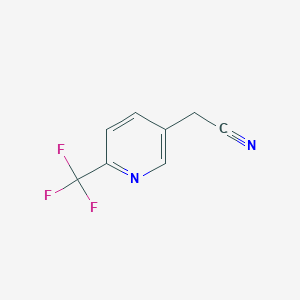

3-Pyridineacetonitrile, 6-(trifluoromethyl)- is a chemical compound with the molecular formula C8H5F3N2 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an acetonitrile group at the 3-position and a trifluoromethyl group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- typically involves the reaction of 3-cyanopyridine with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridineacetonitrile, 6-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding pyridine derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Substitution: Sodium methoxide (NaOCH3) in methanol at reflux temperature.

Major Products

Oxidation: Pyridine-3-carboxylic acid derivatives.

Reduction: 3-Pyridineacetamide derivatives.

Substitution: 6-Methoxy-3-pyridineacetonitrile.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis: It serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals. The trifluoromethyl group enhances reactivity and stability, making it suitable for various synthetic pathways.

Biology

- Enzyme Inhibition Studies: The compound is utilized in research to understand enzyme interactions and receptor binding due to its ability to interact with biological macromolecules. Its lipophilicity allows for better cellular penetration, facilitating studies on biological pathways.

Medicine

- Therapeutic Potential: Investigated for anti-inflammatory and anticancer properties. Its structural features suggest potential efficacy in modulating biological targets related to disease processes.

Industry

- Agrochemicals Development: Employed in the formulation of pesticides and herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemical agents.

Case Studies

-

Anticancer Activity:

Research has shown that derivatives of pyridine compounds exhibit significant anticancer properties. Studies indicate that the presence of the trifluoromethyl group enhances the compound's ability to inhibit cancer cell proliferation by interacting with key enzymes involved in cancer progression. -

Enzyme Inhibition:

A study focused on the enzyme inhibition potential of related compounds demonstrated that those with trifluoromethyl substitutions showed increased potency against specific targets compared to their non-fluorinated counterparts. This highlights the importance of structural modifications in drug design. -

Agrochemical Development:

Investigations into the efficacy of agrochemicals containing this compound revealed that it significantly disrupts pest biological processes. The enhanced activity attributed to the trifluoromethyl group suggests its potential in developing more effective agricultural products.

Wirkmechanismus

The mechanism of action of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Pyridineacetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-Trifluoromethylpyridine: Lacks the acetonitrile group, affecting its reactivity and applications.

3-Cyanopyridine: Similar structure but without the trifluoromethyl group, leading to different reactivity and uses.

Uniqueness

3-Pyridineacetonitrile, 6-(trifluoromethyl)- is unique due to the presence of both the acetonitrile and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various research and industrial applications .

Biologische Aktivität

3-Pyridineacetonitrile, 6-(trifluoromethyl)-, also known by its CAS number 187327-30-6, is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including antibacterial properties, cytotoxic effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- can be represented as follows:

- Molecular Formula : CHFN

- Molecular Weight : 201.14 g/mol

The trifluoromethyl group (-CF) significantly influences the compound's lipophilicity and biological interactions.

Antibacterial Activity

Research has shown that compounds containing the pyridine ring often exhibit significant antibacterial properties. The antibacterial activity of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- has been evaluated against various strains of bacteria.

Case Studies

-

Inhibition of Bacterial Topoisomerases :

- A study demonstrated that derivatives of pyridine compounds can inhibit bacterial topoisomerases, which are essential for DNA replication. The compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis with minimal inhibitory concentration (MIC) values ranging from 0.5 to 2 µg/mL .

- Broad-Spectrum Activity :

Cytotoxic Effects

The cytotoxic potential of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- has been assessed in several cancer cell lines, indicating its potential as an anticancer agent.

Research Findings

- Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that the compound exhibits significant cytotoxicity against human cancer cell lines such as U-87 (glioblastoma) and MCF-7 (breast cancer), with IC values in the micromolar range . This suggests that the compound may induce apoptosis or inhibit cell proliferation through mechanisms involving DNA damage.

The biological activity of 3-Pyridineacetonitrile, 6-(trifluoromethyl)- is largely attributed to its ability to interact with key enzymes involved in nucleic acid metabolism. The trifluoromethyl group enhances binding affinity to target proteins, which may lead to increased efficacy in disrupting bacterial DNA processes and cancer cell survival.

Data Tables

Eigenschaften

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-2-1-6(3-4-12)5-13-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUURVYOEMFYHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.